molecular formula C13H19Cl2N3 B1526139 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 1354960-36-3

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B1526139
CAS No.: 1354960-36-3
M. Wt: 288.21 g/mol
InChI Key: RZCKILNBMOYCLL-UHFFFAOYSA-N
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Description

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and an amine group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a β-diketone or β-ketoester.

  • Substitution at the Pyrazole Ring: The pyrazole ring is then substituted with methyl groups at the 3 and 5 positions using appropriate methylating agents.

  • Attachment of the Phenyl Ring: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction.

  • Introduction of the Amine Group: The amine group is introduced via reductive amination of the corresponding ketone or aldehyde.

  • Formation of the Dihydrochloride Salt: Finally, the free amine is converted to its dihydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure efficiency and consistency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can convert oxidized forms back to the amine or reduce other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl ring, introducing various substituents.

  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used, often in the presence of a base or catalyst.

  • Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Reduced amines and other reduced functional groups.

  • Substitution Products: Various substituted pyrazoles and phenyl derivatives.

  • Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and enzyme mechanisms.

  • Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

  • Industry: It is used in the development of materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

  • 5-Methyl-1H-pyrazol-4-amine dihydrochloride

Uniqueness: 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenyl ring, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-9-8-10(2)16(15-9)13-6-4-12(5-7-13)11(3)14;;/h4-8,11H,14H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCKILNBMOYCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(C)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354960-36-3
Record name 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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